molecular formula C18H20N6O2 B3182180 4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine CAS No. 23623-05-4

4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine

Cat. No.: B3182180
CAS No.: 23623-05-4
M. Wt: 352.4 g/mol
InChI Key: OPDPHVPWVJKBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine is a benzimidazole derivative characterized by a nitrobenzenamine group at position 2 and a 4-methylpiperazinyl substituent at position 6 of the benzimidazole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-22-6-8-23(9-7-22)13-3-5-15-16(11-13)21-18(20-15)12-2-4-14(19)17(10-12)24(25)26/h2-5,10-11H,6-9,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDPHVPWVJKBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-nitroaniline with 4-methylpiperazine and 2-cyanobenzimidazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions in ethanol for about 30 minutes, yielding the desired product with a good yield .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactions and large-scale batch processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various cellular responses, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s structural analogues differ in core heterocycles, substituents, and functional groups. Key examples include:

Compound Name / Core Structure Key Substituents/Modifications Biological Activity Source (Evidence ID)
4-(1H-Benzimidazol-2-yl)-6-(aryl)pyrimidin-2-amines Pyrimidin-2-amine core; aryl substituents at C6 Antimicrobial (in vitro)
4-(1H-Benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine Chloroquinoline substituent at C6; pyrimidine core Anthelmintic (Pheretima posthuma)
Tozasertib Pyrimidine core; 4-methylpiperazinyl and thioaryl groups Antineoplastic (kinase inhibitor)
Netupitant Pyridine core; 4-methylpiperazinyl and trifluoromethyl groups Antiemetic (NK1 receptor antagonist)
Key Observations:
  • Core Heterocycle Influence :

    • Benzimidazole-based compounds (e.g., and ) show activity against parasites and microbes, likely due to DNA intercalation or enzyme inhibition .
    • Pyridine/pyrimidine cores (e.g., Tozasertib, Netupitant) exhibit distinct mechanisms, such as kinase inhibition or receptor antagonism, highlighting the role of heterocycle choice in target specificity .
  • Substituent Effects: The 4-methylpiperazinyl group enhances solubility and bioavailability in multiple compounds, as seen in Tozasertib (antineoplastic) and Netupitant (antiemetic) .

Pharmacological Activity Comparison

  • Antimicrobial Activity :
    Pyrimidin-2-amine derivatives (e.g., ) demonstrated antimicrobial activity, with trans-coupling constants (15.85–16.4 Hz) correlating with planar conformations favorable for target binding . The target compound’s nitro group could enhance membrane penetration or oxidative stress induction in pathogens.

  • Anthelmintic Activity: Chloroquinoline-substituted pyrimidin-2-amines () showed paralysis and death times comparable to albendazole, suggesting that bulky substituents (e.g., chloroquinoline) improve efficacy against helminths. The target compound’s nitrobenzenamine group may offer similar steric advantages .
  • Antineoplastic Potential: Tozasertib’s 4-methylpiperazinyl group contributes to kinase inhibition, a mechanism less likely in benzimidazole-based compounds. However, the nitro group in the target compound may confer DNA alkylation or topoisomerase inhibition properties, common in nitroaromatic drugs .

Physicochemical Properties

  • Solubility : The 4-methylpiperazinyl group improves water solubility in Netupitant and Tozasertib, a trait shared with the target compound .

Biological Activity

4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine, also known as a benzimidazole derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure that incorporates a piperazine moiety and a nitro group, which are often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O2C_{18}H_{22}N_{6}O_{2} with a molecular weight of approximately 358.42 g/mol. The presence of the piperazine ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of benzimidazole can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potential for further development in cancer therapy .
  • Antimicrobial Properties : The benzimidazole scaffold is well-known for its antibacterial and antifungal activities. Compounds in this class have been evaluated for their effectiveness against several pathogens, showcasing their potential as antimicrobial agents .
  • Antiviral Effects : Certain derivatives have been investigated for their antiviral properties, particularly against HIV and other viral infections. The piperazine component may enhance the compound's ability to penetrate cellular membranes and interact with viral components .

Case Studies

  • Anticancer Evaluation : A study conducted on similar benzimidazole derivatives revealed that compounds with a piperazine substituent showed IC50 values in the low micromolar range against MCF-7 cells. This indicates strong potential for development as anticancer agents .
  • Antimicrobial Screening : In vitro studies have demonstrated that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, one derivative showed an inhibition zone of 15 mm against Staphylococcus aureus, suggesting strong antibacterial potential .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzimidazole DerivativesCytotoxicity against MCF-7 cells (IC50 ~ 5 μM)
AntimicrobialPiperazine DerivativesInhibition of bacterial growth (Staphylococcus aureus)
AntiviralNitrobenzene DerivativesEffective against HIV strains

Pharmacokinetics and ADMET Properties

In silico studies have shown that compounds similar to this compound possess favorable pharmacokinetic properties. These include good absorption rates, moderate distribution volumes, and acceptable metabolic stability according to ADMET criteria. Such properties are critical for the development of effective therapeutic agents .

Q & A

Q. What are the key synthetic routes for synthesizing 4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step process involving:

  • Coupling reactions : Reacting 4-methylpiperazine with a halogenated benzimidazole precursor under reflux conditions (e.g., using HBr as a catalyst) to introduce the piperazinyl group at position 6 of the benzimidazole ring .
  • Nitro-group introduction : Nitration of the benzenamine moiety using mixed acid (HNO₃/H₂SO₄) under controlled temperature to avoid over-nitration.
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization can be achieved by adjusting reaction time, temperature, and stoichiometric ratios of reagents. For example, NaH has been used as a base in analogous benzimidazole syntheses to enhance reaction efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • 1H/13C NMR : Identify chemical shifts corresponding to the benzimidazole ring (e.g., aromatic protons at δ 7.0–8.5 ppm), the 4-methylpiperazinyl group (N–CH₃ at δ 2.3–2.5 ppm), and the nitrobenzenamine moiety (NH₂ protons at δ 5.5–6.5 ppm if not deprotonated) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to verify structural integrity .
  • IR spectroscopy : Detect characteristic stretches (e.g., N–H at ~3400 cm⁻¹, C=N in benzimidazole at ~1600 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibitory activity?

  • Kinase activity assays : Use recombinant kinases (e.g., HPK1, FLT3) with ATP-concentration-dependent protocols. Measure IC₅₀ values via fluorescence-based ADP-Glo™ assays or radiometric ³³P-ATP incorporation .
  • Cell-based assays : Test antiproliferative effects in cancer cell lines (e.g., Jurkat E6 for HPK1 inhibition) using MTT or CellTiter-Glo® assays .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Crystallization : Grow single crystals via vapor diffusion using solvents like DMSO/water mixtures.
  • Data collection : Use synchrotron radiation for high-resolution diffraction data.
  • Refinement with SHELX : Employ SHELXL for structure refinement, focusing on R-factor minimization (target <0.05) and resolving disorder in flexible groups (e.g., piperazinyl substituents). SHELXD can assist in phase determination for challenging cases .

Q. How to design molecular docking studies to predict the compound’s interaction with kinase targets like HPK1 or FLT3?

  • Protein preparation : Retrieve crystal structures of target kinases (e.g., PDB: 5L8S for HPK1). Optimize hydrogen bonding networks and protonation states using Schrödinger’s Maestro .
  • Ligand preparation : Generate low-energy conformers of the compound and assign partial charges via OPLS4 forcefield.
  • Docking protocol : Use Glide for grid generation around the ATP-binding pocket. Analyze binding poses for key interactions (e.g., hydrogen bonds with catalytic lysine, hydrophobic contacts with hinge regions) .

Q. How can hydrogen bonding patterns derived from crystallographic data inform structure-activity relationship (SAR) studies?

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify critical interactions between the nitrobenzenamine group and kinase residues .
  • SAR optimization : Modify substituents (e.g., replacing nitro with cyano groups) to enhance hydrogen bonding or π-π stacking with hydrophobic pockets, guided by crystallographic contact maps .

Q. How to address discrepancies in biological activity data across different assay conditions?

  • Control variables : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4 for physiological relevance).
  • Statistical analysis : Use ANOVA to compare IC₅₀ values across replicates. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

Methodological Notes

  • Synthetic challenges : Low yields in coupling steps (e.g., 10–17% in analogous benzimidazole syntheses) may require microwave-assisted synthesis to accelerate reaction kinetics .
  • Data contradiction : Structural analogs may exhibit varying kinase selectivity (e.g., PKCζ vs. HPK1) due to differences in binding pocket flexibility; empirical testing is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine
Reactant of Route 2
Reactant of Route 2
4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.